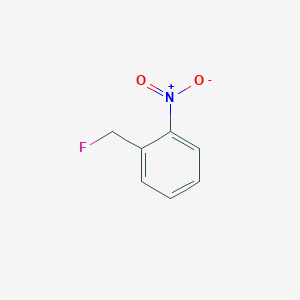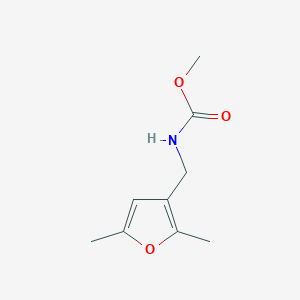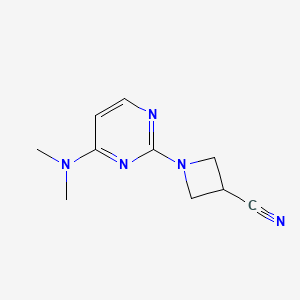
2-Nitrobenzyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzyl fluoride is an organic compound that is used in various chemical reactions . It is often used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 2-Nitrobenzyl fluoride involves several steps. One common method begins with the nitration of styrene and cinnamic acid, followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Another synthetic process involves the mononitration of toluene at cold temperatures to 2-nitrotoluene . The 2-nitrotoluene can then be oxidized to yield 2-nitrobenzaldehyde .Chemical Reactions Analysis
2-Nitrobenzyl fluoride is involved in various chemical reactions. For instance, it has been used in the synthesis of S-(2-nitrobenzyl)cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .Wissenschaftliche Forschungsanwendungen
Photocleavable Linker in DNA Sequencing
2-Nitrobenzyl fluoride is used as a photocleavable linker in DNA sequencing . It connects fluorescent probes to DNA molecules for a variety of biological analyses . The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker because of its high photocleavage efficiency by near-UV light irradiation . This unique property of the photocleavable linker has promoted its application as a tool for separating, purifying, and identifying desired target biomolecules .
Fluorescent Oligonucleotides
Fluorescent oligonucleotides are unique tools to study the photophysical property of DNA . They are widely used in biological analysis, particularly in genomics . For many of these applications, biotin is introduced site-specifically to the oligonucleotide, which can be isolated or immobilized by a streptavidin-coated solid phase . In some DNA-analysis methods, it is essential to cleave off the fluorescent dye from the target molecules after detection .
Synthesis of Yb-Based Fluoride Upconversion Nanoparticles
Recent studies have shown that Yb-based fluoride nanoparticles play important roles in a few emerging applications such as optogenetics, biodetection, and upconversion lasing . The synthesis of these nanoparticles involves the use of 2-Nitrobenzyl fluoride .
Wirkmechanismus
Target of Action
2-Nitrobenzyl fluoride is a type of 2-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups . The primary targets of 2-nitrobenzyl fluoride are the molecules it protects, which can range from small organic molecules to large biomolecules like DNA .
Mode of Action
The mode of action of 2-nitrobenzyl fluoride involves a photochemical reaction . Upon exposure to light, these compounds undergo an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . This is typically followed by cyclisation to short-lived benzisoxazolidines . A different reaction path exists for 2-nitrobenzyl alcohols, where the primary aci-nitro intermediates form nitroso hydrates by proton transfer .
Biochemical Pathways
The biochemical pathways affected by 2-nitrobenzyl fluoride are largely dependent on the molecules it protects. For instance, when used as a photoremovable protecting group for DNA, it can influence DNA replication, transcription, and other related processes . The exact downstream effects would depend on the specific role of the protected molecule in its respective biochemical pathway.
Pharmacokinetics
The photoreactive nature of 2-nitrobenzyl compounds suggests that their bioavailability could be controlled by light exposure .
Result of Action
The result of 2-nitrobenzyl fluoride’s action is the release of the protected molecule upon light exposure . This can have various molecular and cellular effects depending on the nature of the released molecule. For example, in the case of DNA, this could lead to changes in gene expression .
Action Environment
The action of 2-nitrobenzyl fluoride is influenced by environmental factors such as light and pH . Light is necessary for initiating the photochemical reaction that leads to the release of the protected molecule . The pH of the environment can also influence the reaction pathway .
Safety and Hazards
Zukünftige Richtungen
The 2-nitrobenzyl group, including 2-Nitrobenzyl fluoride, is widely used in organic synthesis as a protecting group and a cleavable linker . Its unique property of high photocleavage efficiency has promoted its application as a tool for separating, purifying, and identifying desired target biomolecules . This suggests potential future directions in the field of biological analyses such as DNA sequencing by synthesis .
Eigenschaften
IUPAC Name |
1-(fluoromethyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRHMUOOJKICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrobenzyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)
![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)